2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid
Overview
Description
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a difluoromethoxy group
Mechanism of Action
Target of Action
The primary target of 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid is Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes involved in angiogenesis, cell proliferation, and glucose metabolism .
Mode of Action
The compound inhibits HIF-1α protein levels and transactivation in various cancer cell lines .
Biochemical Pathways
The compound affects the HIF-1α pathway, which is involved in the cellular response to hypoxia . By inhibiting HIF-1α, the compound disrupts the expression of genes regulated by this transcription factor, potentially affecting angiogenesis, cell proliferation, and glucose metabolism .
Result of Action
The compound’s action results in the inhibition of HIF-1α, leading to the suppression of the formation of vascular endothelial growth factor induced by hypoxia . This could potentially inhibit angiogenesis, a critical process in tumor growth and metastasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the level of oxygen in the environment can affect the compound’s ability to inhibit HIF-1α
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-(difluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.
Hydrogenation: The α,β-unsaturated amino acid is then hydrogenated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-nitro-3-[4-(difluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 2-amino-3-[4-(difluoromethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFQXKAULLPDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311094 | |
Record name | O-(Difluoromethyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126300-89-8 | |
Record name | O-(Difluoromethyl)tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126300-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(Difluoromethyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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